molecular formula C11H22N2O2 B2415926 (3S)-3-(Boc-amino)-3-methylpiperidine CAS No. 1169762-18-8; 1363378-21-5; 169750-96-3

(3S)-3-(Boc-amino)-3-methylpiperidine

Cat. No.: B2415926
CAS No.: 1169762-18-8; 1363378-21-5; 169750-96-3
M. Wt: 214.309
InChI Key: IKLFTJQKKCELGD-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S)-3-(Boc-amino)-3-methylpiperidine (CAS: 1363378-21-5) is a stereodefined nitrogen heterocycle that serves as a versatile chiral building block in advanced organic synthesis and drug discovery . Its structure is distinguished by a quaternary stereocenter at the C3 position, which imparts significant conformational rigidity and steric definition, factors that are critical for molecular recognition and biological activity . The tert-butoxycarbonyl (Boc) protecting group on the amino function enhances the compound's stability and allows for its controlled manipulation in multi-step synthetic sequences . The strategic importance of this enantiomerically pure compound lies in its utility as a precursor for more complex molecules, particularly in the development of pharmaceuticals targeting the central nervous system (CNS), where the piperidine core is a well-established pharmacophore . The Boc group can be readily removed under acidic conditions to reveal a primary amine, providing a convenient handle for introducing diverse substituents and building molecular complexity with high levels of stereoselectivity in subsequent reactions . This compound is intended for research applications only and is not approved for human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[(3S)-3-methylpiperidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-11(4)6-5-7-12-8-11/h12H,5-8H2,1-4H3,(H,13,14)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKLFTJQKKCELGD-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCNC1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CCCNC1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1363378-21-5
Record name (3S)-3-(Boc-Amino)-3-methylpiperidine
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Q & A

Q. Key Parameters :

  • Temperature: 50–80°C for 12–24 hours.
  • Catalyst: Pd(OAc)₂ for cross-coupling reactions .

How does the stereochemistry at the 3-position influence interactions with biological targets?

The (3S) configuration determines spatial orientation of the Boc group, affecting:

  • Hydrogen Bonding : Boc carbonyl oxygen interacts with serine/threonine residues in enzyme active sites.
  • Steric Effects : 3-methyl group restricts rotation, enhancing enantioselective binding.
    Case Study : In a fluoroquinophenoxazine derivative, (S)-configured amines showed 86% yield in substitution reactions vs. no product for (R)-isomers .

What computational methods predict the compound’s pharmacokinetic profile?

  • LogP Calculation : Use software like MarvinSketch to estimate partition coefficient (~2.1), indicating moderate lipophilicity .
  • ADMET Prediction : Tools like SwissADME assess absorption (Caco-2 permeability) and metabolism (CYP450 interactions).
    Key Insight : The Boc group reduces metabolic degradation by shielding the amine from oxidases .

Methodological Guidelines

How to design a study comparing this compound with analogs?

Structural Variables : Test analogs with varying ring sizes (piperidine vs. pyrrolidine) or substituents (e.g., trifluoromethyl) .

Biological Endpoints : Measure IC₅₀ in enzyme assays and MIC in microbial cultures.

Statistical Analysis : Use ANOVA with post-hoc tests to identify significant differences (p < 0.05).

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